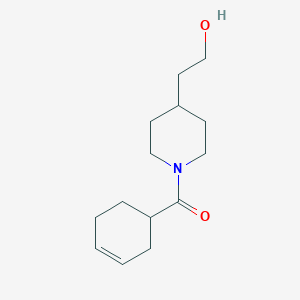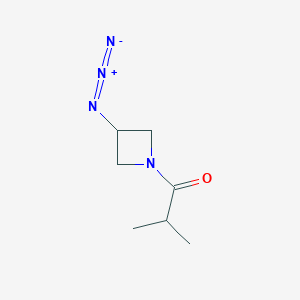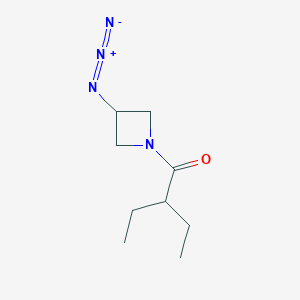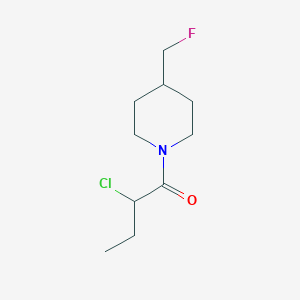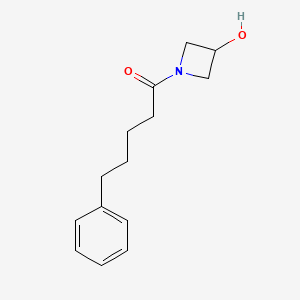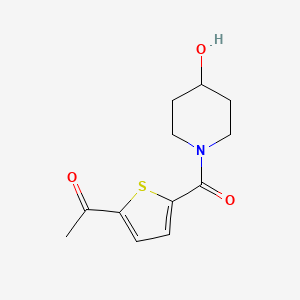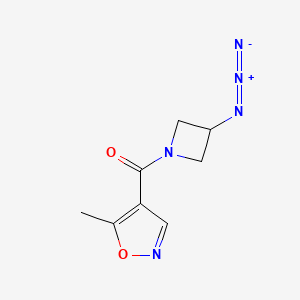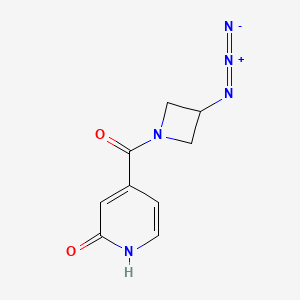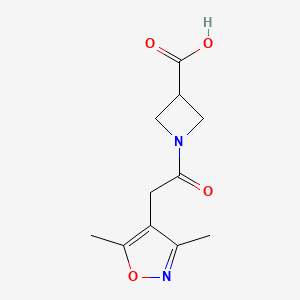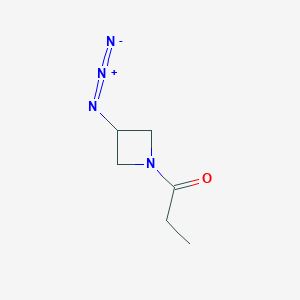
1-(3-Azidoazetidin-1-yl)propan-1-one
Übersicht
Beschreibung
“1-(3-Azidoazetidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C6H10N4O . It is used in scientific research due to its unique structure, which enables diverse applications, from drug development to materials science.
Molecular Structure Analysis
The molecular structure of “1-(3-Azidoazetidin-1-yl)propan-1-one” is represented by the formula C6H10N4O . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Oxazolidinones in Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show bacteriostatic activity against significant pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has been highlighted for its oral bioavailability, favorable pharmacokinetics, and toxicity profiles, showing promise against gram-positive pathogens in both experimental models and clinical trials (Diekema & Jones, 2000).
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their broad range of biological activities. They are crucial in developing new drugs due to their structural versatility. Recent patents have explored their potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The ongoing research aims to find more efficient triazole preparations considering green chemistry and addressing new diseases (Ferreira et al., 2013).
Azole Antifungals: An Overview
Azole antifungals, including triazoles like fluconazole, itraconazole, voriconazole, and posaconazole, have been pivotal in treating fungal infections. These compounds' pharmacology, drug interactions, adverse events, and clinical applications are continuously evaluated to optimize their use in clinical settings, particularly for immunocompromised patients (Zonios & Bennett, 2008).
Synthesis and Application of Azole Derivatives
Research into the synthesis and application of azole derivatives , including oxazoles, thiazoles, and imidazoles, has expanded due to their significant impact in drug research. Metathesis reactions, among other synthetic methods, have been employed to access cyclic β-amino acids and other densely functionalized derivatives, showcasing their potential in creating novel molecular entities for various therapeutic applications (Kiss et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-6(11)10-3-5(4-10)8-9-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVGZUPYMNXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



